methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
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Overview
Description
Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate is a member of the class of xanthones that is 9H-xanthene substituted by a hydroxy group at position 8. a methyl group at position 6, an oxo group at position 9 and a methoxy carbonyl at position 1. It has been isolated from the fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, an aromatic ester and a member of phenols.
Scientific Research Applications
Chemical Characterization and Synthesis
- Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, among other xanthone derivatives, was isolated from the culture broth of the mangrove fungus Penicillium sp. The structural elucidation of these compounds was achieved through comprehensive analysis of NMR data. Their isolation and characterization contribute to the understanding of naturally occurring chemical compounds and their potential applications in various fields, including medicinal chemistry and material science (Shao et al., 2008).
Biological Activities
- A study on the marine fungus Penicillium sp. SCSIO Ind16F01 revealed a new xanthone derivative structurally similar to this compound. This compound demonstrated potential antimicrobial and antiviral properties, highlighting the biological significance of such compounds in pharmaceutical research (Liu et al., 2017).
Potential Industrial Applications
- The compound has been identified as part of the secondary metabolites in various fungi, indicating its potential use in industrial applications such as natural dyes, bioactive materials, and as a precursor in the synthesis of more complex chemical entities. Research in this area focuses on the extraction, purification, and application of these natural compounds in different industries (Dalinova et al., 2020).
Properties
Molecular Formula |
C16H12O5 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl 8-hydroxy-6-methyl-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-8-6-10(17)14-12(7-8)21-11-5-3-4-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3 |
InChI Key |
YEKIIDIQOZQXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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